molecular formula C18H21ClN4O4S2 B11416925 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11416925
M. Wt: 457.0 g/mol
InChI Key: XDRPXAXHYHMIBJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, an ethanesulfonyl group, and a carboxamide group, along with a tetrahydrobenzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and benzothiophene intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form corresponding hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and benzothiophene moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-ethanesulfonyl-pyridine: Shares the ethanesulfonyl and chloro groups but lacks the benzothiophene moiety.

    5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Similar pyrimidine structure with different substituents.

Uniqueness

The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21ClN4O4S2

Molecular Weight

457.0 g/mol

IUPAC Name

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O4S2/c1-3-20-15(24)13-10-7-5-6-8-12(10)28-17(13)23-16(25)14-11(19)9-21-18(22-14)29(26,27)4-2/h9H,3-8H2,1-2H3,(H,20,24)(H,23,25)

InChI Key

XDRPXAXHYHMIBJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC

Origin of Product

United States

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